Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Overview
Description
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is a derivative of atorvastatin, a widely used medication in the statin class. It is primarily known for its role in lowering cholesterol levels and reducing the risk of cardiovascular diseases. This compound is an impurity of atorvastatin and is often studied for its structural and functional properties .
Mechanism of Action
Target of Action
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin . The primary target of Atorvastatin is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
Atorvastatin, and by extension this compound, acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, Atorvastatin effectively blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol . This results in a reduction of intracellular cholesterol, and in response, there is an upregulation of LDL receptors on the cell surface to increase uptake of LDL and reduce the LDL cholesterol in the body .
Pharmacokinetics
Atorvastatin is orally active, suggesting good absorption . It primarily acts in the liver, the site of cholesterol synthesis and LDL receptor synthesis .
Result of Action
The overall effect of this compound’s action would be a decrease in blood lipid levels . By inhibiting the production of cholesterol, and increasing the uptake of LDL, it can effectively reduce the levels of LDL cholesterol, a major risk factor for cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid involves several steps, starting from the basic structure of atorvastatin. The process typically includes the dehydroxylation of atorvastatin to form the 3-deoxyhept-2E-enoic acid derivative. This reaction is carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as column chromatography are used to purify the final product to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Atorvastatin 3-Deoxyhept-2E-Enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Atorvastatin 3-Deoxyhept-2E-Enoic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol.
Fluvastatin: Another statin with similar lipid-lowering effects.
Pravastatin: Known for its high water solubility and fewer drug interactions.
Rosuvastatin: Noted for its high potency and long half-life.
Simvastatin: Commonly used for its effectiveness in reducing low-density lipoprotein cholesterol.
Uniqueness: Atorvastatin 3-Deoxyhept-2E-Enoic Acid is unique due to its specific structural modifications, which provide insights into the metabolism and degradation of atorvastatin. Its study helps in understanding the stability and efficacy of atorvastatin formulations .
Biological Activity
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of atorvastatin, a widely utilized statin for managing cholesterol levels and reducing cardiovascular disease risk. This compound has garnered interest due to its structural characteristics and potential biological activities, which may contribute to the understanding of atorvastatin's efficacy and safety.
Overview
This compound is chemically characterized by the formula and a molecular weight of 540.62 g/mol. It is primarily studied for its role as a competitive inhibitor of the enzyme HMG-CoA reductase , which is pivotal in the mevalonate pathway responsible for cholesterol biosynthesis .
The biological activity of this compound is closely linked to its inhibition of HMG-CoA reductase. This inhibition leads to:
- Decreased cholesterol synthesis : Lower levels of cholesterol in the liver stimulate the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream.
- Reduction in triglycerides and VLDL : This contributes to improved lipid profiles in patients with dyslipidemia.
- Pleiotropic effects : Beyond lipid-lowering, atorvastatin exhibits vasculoprotective effects, including improved endothelial function, reduced oxidative stress, and anti-inflammatory properties .
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antioxidant Activity : The compound has demonstrated potential in reducing oxidative stress markers, which are implicated in cardiovascular diseases.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its protective cardiovascular effects .
- Cell Cycle Regulation : Research indicates involvement in apoptosis and autophagy processes, suggesting a role in cancer biology .
Case Studies
- Long-term Efficacy : A study involving atorvastatin reported significant reductions in total cholesterol (40%) and triglycerides (43%) after 40 weeks of treatment with atorvastatin 40 mg . While this study primarily focused on atorvastatin, it provides insights into the potential impact of its impurities like this compound on lipid metabolism.
- Safety Profile : An analysis of safety data from multiple trials indicated that atorvastatin had a low incidence of serious adverse events, with treatment-associated myalgia observed in only 1.9% of patients . This safety profile extends to its impurities, suggesting that this compound does not significantly alter the overall safety.
Comparative Analysis with Similar Compounds
Compound | Mechanism | Primary Use | Unique Features |
---|---|---|---|
Atorvastatin | HMG-CoA reductase inhibitor | Cholesterol lowering | Pleiotropic effects beyond lipid lowering |
Fluvastatin | HMG-CoA reductase inhibitor | Cholesterol lowering | Lower potency compared to atorvastatin |
Rosuvastatin | HMG-CoA reductase inhibitor | Cholesterol lowering | Higher potency and longer half-life |
Simvastatin | HMG-CoA reductase inhibitor | Cholesterol lowering | Effective in reducing LDL cholesterol |
Properties
IUPAC Name |
(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXTUUUBBIRF-LQYYAUOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-93-3 | |
Record name | (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.